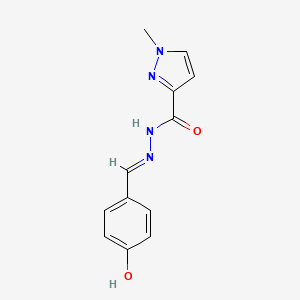![molecular formula C16H17NO4 B6029583 4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6029583.png)
4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one, also known as MPAPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPAPP is a pyranone derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers studying a wide range of biological processes.
Mecanismo De Acción
4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, this compound has been shown to have a variety of other biochemical and physiological effects. These include:
- Increased levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons
- Reduced levels of oxidative stress, which can damage cells and contribute to the development of various diseases
- Protection against the toxic effects of beta-amyloid, a protein that is associated with the development of Alzheimer's disease
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one in scientific research is its ability to selectively inhibit acetylcholinesterase without affecting other neurotransmitters or enzymes. This allows researchers to study the specific effects of acetylcholine on various biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to administer the compound to animals in a consistent and controlled manner, which can affect the reliability of the results.
Direcciones Futuras
There are many potential future directions for research involving 4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one. Some possible areas of study include:
- Further investigation of the compound's effects on BDNF and oxidative stress, which could have implications for the treatment of a variety of neurological and psychiatric disorders
- Exploration of the potential therapeutic benefits of this compound in animal models of Alzheimer's disease and other neurodegenerative disorders
- Development of new derivatives of this compound with enhanced potency and selectivity for acetylcholinesterase, which could lead to the development of new drugs for the treatment of cognitive disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool for studying the effects of acetylcholine on various biological processes, and its other biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one involves a multi-step process that begins with the reaction of 3-methoxyaniline with ethyl acetoacetate to form 4-(3-methoxyphenyl)-3-buten-2-one. This intermediate is then reacted with methyl vinyl ketone to form this compound.
Aplicaciones Científicas De Investigación
4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one has been used extensively in scientific research due to its ability to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which plays a critical role in the functioning of the nervous system.
Propiedades
IUPAC Name |
4-(3-methoxyanilino)-6-methyl-3-propanoylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-14(18)15-13(8-10(2)21-16(15)19)17-11-6-5-7-12(9-11)20-3/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPBBSWWBKKZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-(1-naphthyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029506.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-methoxy-1-methylethyl)piperidine](/img/structure/B6029508.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6029527.png)
![ethyl 4-[1'-(2,3-dihydro-1H-inden-5-yl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6029540.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029552.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6029571.png)
![isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B6029579.png)
![8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B6029589.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)cyclopropanecarboxamide](/img/structure/B6029596.png)
![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)
![2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B6029627.png)